molecular formula C14H17N3O3S B1419839 2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1038360-54-1

2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B1419839
M. Wt: 307.37 g/mol
InChI Key: JALYBPZTCHCKCB-UHFFFAOYSA-N
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Description

The compound “2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with a molecular weight of 442.56 . The compound is in powder form .


Molecular Structure Analysis

The compound’s IUPAC name is { [5- {3- [ (diethylamino)sulfonyl]phenyl}-4- (2-methoxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid . Its InChI code is 1S/C18H26N4O5S2/c1-5-21 (6-2)29 (25,26)15-9-7-8-14 (10-15)17-19-20-18 (28-12-16 (23)24)22 (17)13 (3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3, (H,23,24) .


Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 442.56 .

Scientific Research Applications

Synthesis and Structural Studies

  • Dinuclear Complexes : Research involving the synthesis of dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole, similar to the specified compound, has been conducted. These complexes exhibit strong urease inhibitory activities, suggesting potential applications in biological and enzymatic studies (Fang et al., 2019).

Acid-Base Properties

  • Ionization Constants Studies : The study of acid-base properties of 1,2,4-triazole derivatives, including the analysis of ionization constants, is crucial for understanding the biological activity of these compounds. This research is significant for the development of drugs and their administration forms (Kaplaushenko, 2014).

Chemical Reactions

  • Alkylation and Amino(hydroxy)methylation : Research into the reactions of 1,2,4-triazole-3-thiols with various compounds, resulting in new 3-sulfanyl-1,2,4-triazoles, demonstrates the chemical versatility of triazole derivatives. Such studies contribute to the development of novel compounds with potential applications in chemistry and pharmacology (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Material Synthesis

  • Organic-Inorganic Hybrid Materials : The synthesis of new organic-inorganic hybrid materials, including triazole derivatives, has been explored. These materials have applications in various fields, including materials science and nanotechnology (Fizer et al., 2021).

Supramolecular Assembly

  • Hydrogen-Bonded Structures : The design and synthesis of triazole compounds for the creation of hydrogen-bonded supramolecular assemblies demonstrate the potential of these compounds in the development of complex molecular structures, relevant to materials science and molecular engineering (Castiñeiras, García-Santos, & Saa, 2019).

Pharmacological Activity

  • Antimicrobial and Anti-Cancer Properties : Various studies have been conducted to investigate the antimicrobial and anti-cancer activities of triazole derivatives. These studies are crucial for the development of new pharmaceutical compounds with potential therapeutic applications (Ghani & Alabdali, 2022).

properties

IUPAC Name

2-[[4-(1-methoxypropan-2-yl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10(8-20-2)17-13(11-6-4-3-5-7-11)15-16-14(17)21-9-12(18)19/h3-7,10H,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALYBPZTCHCKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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